molecular formula C19H18ClNO4 B2451638 N-([2,2'-bifuran]-5-ylmethyl)-2-(4-chlorophenoxy)-2-methylpropanamide CAS No. 2034490-41-8

N-([2,2'-bifuran]-5-ylmethyl)-2-(4-chlorophenoxy)-2-methylpropanamide

Cat. No. B2451638
CAS RN: 2034490-41-8
M. Wt: 359.81
InChI Key: ZYOKSAJXTSGWPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-([2,2'-bifuran]-5-ylmethyl)-2-(4-chlorophenoxy)-2-methylpropanamide is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound is known for its unique structure and properties that make it a valuable tool in studying various biochemical and physiological processes.

Mechanism of Action

The mechanism of action of N-([2,2'-bifuran]-5-ylmethyl)-2-(4-chlorophenoxy)-2-methylpropanamide involves the inhibition of various enzymes and proteins that are essential for the growth and proliferation of cancer cells. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in regulating gene expression.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects. Studies have shown that this compound can induce cell cycle arrest, inhibit angiogenesis, and modulate the immune response. Additionally, this compound has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using N-([2,2'-bifuran]-5-ylmethyl)-2-(4-chlorophenoxy)-2-methylpropanamide in lab experiments is its potent inhibitory activity against cancer cells. Additionally, this compound has low toxicity, making it safe for use in various in vitro and in vivo studies. However, one of the limitations of using this compound is its relatively high cost and the complexity of its synthesis.

Future Directions

There are several future directions for the use of N-([2,2'-bifuran]-5-ylmethyl)-2-(4-chlorophenoxy)-2-methylpropanamide in scientific research. One of the most significant directions is the development of more efficient synthesis methods to reduce the cost and complexity of producing this compound. Additionally, further studies are needed to explore the potential use of this compound in the treatment of various inflammatory diseases and other conditions. Finally, more research is needed to understand the mechanism of action of this compound fully and its potential use in combination with other drugs for cancer treatment.
Conclusion:
In conclusion, this compound is a valuable compound in scientific research due to its unique structure and properties. This compound has potential applications in the study of cancer, inflammatory diseases, and other conditions. However, further research is needed to fully understand its mechanism of action and potential uses.

Synthesis Methods

The synthesis of N-([2,2'-bifuran]-5-ylmethyl)-2-(4-chlorophenoxy)-2-methylpropanamide involves several steps. The first step involves the preparation of 5-bromo-2-furanmethanol, which is then reacted with 2-methyl-4-chlorophenoxyacetic acid to produce the desired product. The final product is then purified using various techniques such as column chromatography, recrystallization, and distillation.

Scientific Research Applications

N-([2,2'-bifuran]-5-ylmethyl)-2-(4-chlorophenoxy)-2-methylpropanamide has been used in various scientific research applications. One of the most significant applications of this compound is in the study of cancer. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer treatment.

properties

IUPAC Name

2-(4-chlorophenoxy)-N-[[5-(furan-2-yl)furan-2-yl]methyl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClNO4/c1-19(2,25-14-7-5-13(20)6-8-14)18(22)21-12-15-9-10-17(24-15)16-4-3-11-23-16/h3-11H,12H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYOKSAJXTSGWPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NCC1=CC=C(O1)C2=CC=CO2)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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